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molecular formula C9H9N3O2 B8699631 5-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 61621-13-4

5-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B8699631
M. Wt: 191.19 g/mol
InChI Key: JRSBGHUNQFGRRJ-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Stir 1.1 g of 5-(2-furyl)-1-methylpyrazole-4-carbonitrile together with 7 ml of concentrated sulfuric acid for 24 hours at room temperature. Pour the resulting mixture onto ice and adjust its pH-value to 4 with caustic soda. Then extract it with methylene chloride and reduce the organic phase to dryness to obtain 5-(2-furyl)-1-methylpyrazole-4-carboxamide [m.p. 115.5° to 116° C (from ethanol)] with a yield of 91%.
Name
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]#[N:13].S(=O)(=O)(O)[OH:15].[OH-].[Na+]>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]([NH2:13])=[O:15] |f:2.3|

Inputs

Step One
Name
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
Quantity
1.1 g
Type
reactant
Smiles
O1C(=CC=C1)C1=C(C=NN1C)C#N
Name
Quantity
7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the resulting mixture onto ice
EXTRACTION
Type
EXTRACTION
Details
Then extract it with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=C(C=NN1C)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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